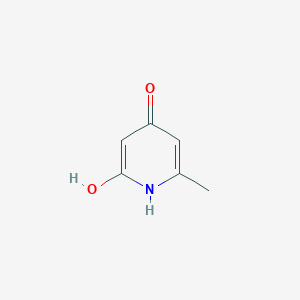

6-Methylpyridine-2,4-diol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGSLYHMRQRARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958594 | |

| Record name | 6-Methylpyridine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3749-51-7, 70254-45-4 | |

| Record name | 4-Hydroxy-6-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3749-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2,4-pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70254-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxy-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism and Stability of 6-Methylpyridine-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-2,4-diol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical properties and diverse biological activities. A critical aspect of its chemistry is the phenomenon of tautomerism, which dictates its structure, stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, focusing on the relative stability of its tautomers, and the experimental and computational methods used for their characterization. The predominant tautomeric form, 4-hydroxy-6-methyl-2-pyridone, is discussed in detail, supported by spectroscopic and crystallographic data. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this scaffold.

Introduction to Tautomerism in this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical and biological properties of molecules.[1] this compound can exist in several tautomeric forms, primarily through keto-enol and imine-enamine transformations. The principal tautomers are the diol form (this compound), the keto-enol form (4-hydroxy-6-methyl-2-pyridone), and the diketo form (6-methylpiperidine-2,4-dione). The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the polarity of the solvent.[2]

For 2- and 4-hydroxypyridines, the equilibrium generally favors the pyridone (keto) form, as the lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to its aromatic character.[2][3] Intermolecular hydrogen bonding in both solution and the solid state also favors the pyridone tautomer.[2]

Tautomeric Forms of this compound

The potential tautomeric forms of this compound are illustrated below. The equilibrium between these forms is dynamic, with the 4-hydroxy-6-methyl-2-pyridone form being the most stable and experimentally observed tautomer under most conditions.

Caption: Tautomeric equilibrium of this compound.

Stability of Tautomers

The stability of the different tautomers of this compound is a critical factor in its chemical behavior. While specific quantitative data for this exact molecule is limited, extensive computational and experimental studies on analogous pyridone systems provide valuable insights.

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers.[4][5] Studies on similar 2-pyridone and 4-pyridone systems consistently show that the pyridone (keto) forms are energetically favored over the hydroxypyridine (enol) forms, especially in polar solvents.[6] The energy difference is often small in the gas phase but increases significantly in solvents with high dielectric constants.[7] This stabilization of the keto form is attributed to its larger dipole moment.[6]

For analogous systems, the computational protocol typically involves:

-

Geometry Optimization: The molecular geometries of all possible tautomers are optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[4]

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).[4]

-

Energy Calculations: Single-point energy calculations are then performed with a higher level of theory or a larger basis set to obtain more accurate relative energies.

-

Solvent Effects: The influence of different solvents is modeled using methods like the Polarizable Continuum Model (PCM).[5]

While a dedicated computational study for this compound is not extensively reported, based on analogous compounds, the order of stability is predicted to be: 4-hydroxy-6-methyl-2-pyridone > 2-hydroxy-6-methyl-4-pyridone > this compound > 6-methyl-1H-pyridine-2,4-dione .

Experimental Evidence

Experimental data overwhelmingly supports the predominance of the 4-hydroxy-6-methyl-2-pyridone tautomer in both solid and solution phases.

Quantitative Data

The following table summarizes the available spectroscopic data for the predominant tautomer, 4-hydroxy-6-methyl-2-pyridone.

| Parameter | Value | Reference |

| ¹H NMR (CDCl₃, δ ppm) | 10.99 (s, NH-1), 10.40 (s, OH), 5.59 (s, H-3), 5.34 (s, H-5), 2.07 (s, 3H, CH₃—C-6) | [8] |

| ¹³C NMR (CDCl₃, δ ppm) | 167.6, 164.8, 145.9, 98.2, 95.7, 18.5 | [8] |

| IR (cm⁻¹) | 3296, 3094, 2891, 1640 | [8] |

| Mass Spectrum (m/z) | [M]⁺ 125 (100), 97 (16) | [8] |

Experimental Protocols

Synthesis of 4-Hydroxy-6-methyl-2-pyridone

A common synthetic route involves the hydrolysis and decarboxylation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[8]

Procedure:

-

A mixture of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.05 mol) in 350 ml of 1 N hydrochloric acid is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The mixture is stirred at reflux for 72 hours.

-

During this time, 4-hydroxy-6-methylpyridin-2(1H)-one precipitates as a white solid.

-

The solid is collected by filtration, washed with cold water, and dried.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying tautomeric equilibria.[9][10]

-

Sample Preparation: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it can influence the tautomeric equilibrium.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded. For quantitative analysis, integration of the signals corresponding to each tautomer is performed.

-

Analysis: The relative amounts of each tautomer can be determined from the integrated peak areas. The presence of distinct sets of signals for each tautomer indicates a slow exchange on the NMR timescale.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in each tautomer.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.

-

Data Acquisition: The IR spectrum is recorded.

-

Analysis: The keto form will show a characteristic C=O stretching vibration (around 1640 cm⁻¹), while the enol form will exhibit a prominent O-H stretching band.[8]

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution.[11]

-

Sample Preparation: Solutions of the compound are prepared in various solvents of different polarities.

-

Data Acquisition: The UV-Vis absorption spectra are recorded.

-

Analysis: The different tautomers will have distinct absorption maxima. Changes in the spectra with solvent polarity can provide information about the shift in the tautomeric equilibrium.

Workflow for Tautomerism Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the tautomerism of this compound.

Caption: Workflow for the analysis of tautomerism.

Biological Relevance and Drug Development

This compound and its derivatives have shown a range of biological activities, making them attractive scaffolds for drug discovery.[1][12] These activities include antioxidant and antimicrobial effects.[1] The ability of this compound to improve the solubility of poorly soluble drugs also makes it valuable in drug formulation.[12] The specific tautomeric form of a drug molecule can significantly impact its binding to a biological target. Therefore, a thorough understanding of the tautomeric landscape of this compound is crucial for designing and optimizing new therapeutic agents.

Conclusion

The tautomerism of this compound is a key determinant of its chemical and biological properties. Experimental and computational evidence strongly indicates that the 4-hydroxy-6-methyl-2-pyridone tautomer is the most stable form. This guide has provided a detailed overview of the tautomeric forms, their relative stability, and the methodologies used for their characterization. For researchers in drug development, a comprehensive understanding of these tautomeric equilibria is essential for the rational design of new and effective therapeutics based on the this compound scaffold. Further quantitative studies on the tautomeric equilibrium in various physiological and non-physiological environments will provide deeper insights and facilitate the development of next-generation pharmaceuticals.

References

- 1. Buy this compound | 70254-45-4 [smolecule.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. benchchem.com [benchchem.com]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. wuxibiology.com [wuxibiology.com]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. zastita-materijala.org [zastita-materijala.org]

- 12. chemimpex.com [chemimpex.com]

biological activity of 6-Methylpyridine-2,4-diol derivatives

An In-depth Technical Guide on the Biological Activity of 6-Methylpyridine-2,4-diol Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of this compound. Pyridine, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs. Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiproliferative, and enzyme-inhibiting properties. This document collates quantitative data, details common experimental protocols for activity assessment, and visualizes key workflows and concepts relevant to the study of these compounds.

Overview of Biological Activities

Derivatives of the pyridine nucleus are investigated for a wide range of therapeutic applications. The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of diverse compound libraries. The primary biological activities explored for these and related derivatives include:

-

Antimicrobial Effects: Many pyridine derivatives have been synthesized and tested against various strains of bacteria and fungi, showing potential as candidates for new antimicrobial agents.

-

Antiproliferative Activity: The pyridine scaffold is prevalent in antitumor agents. Derivatives are frequently evaluated for their ability to inhibit the growth of various cancer cell lines.

-

Enzyme Inhibition: Specific pyridine derivatives have been identified as potent inhibitors of key enzymes involved in disease pathways, such as kinases (e.g., FGFR4, CK2) and metabolic enzymes (e.g., α-glucosidase).

Quantitative Data on Biological Activity

The following tables summarize quantitative data for selected pyridine derivatives, illustrating the potency and spectrum of activity commonly reported in the literature. While data for a broad range of direct this compound derivatives is limited in publicly accessible literature, the following examples from closely related pyridine and fused-pyrimidine structures serve as a benchmark for the activities that can be anticipated.

Table 1: Antiproliferative Activity of Selected Pyridine and Pyrido[2,3-d]pyrimidine Derivatives

| Compound Class | Derivative/Compound | Target Cell Line | Potency (IC₅₀) | Reference |

| Aminodimethylpyrimidinol | Compound 6O | Hep3B (Hepatocellular Carcinoma) | 75.3 nM (for FGFR4 inhibition) | [1][2] |

| Spiro-pyridine | Compound 7 | Caco-2 (Colorectal Adenocarcinoma) | 7.83 ± 0.50 µM | [3] |

| Spiro-pyridine | Compound 5 | HepG-2 (Hepatocellular Carcinoma) | 10.58 ± 0.80 µM | [3] |

| Pyrido[2,3-d]pyrimidine | Methyl-2-[(7-aminopyrido[2,3-d]pyrimidine-6-yl)amino]benzoate | Protein Kinase CK2 (enzyme) | 6 µM | [4] |

| Pyrazolo[3,4-d]pyrimidine | Compound 4l | U937 (Histiocytic Lymphoma) | < 20 µM | [5] |

Table 2: Antimicrobial Activity of Selected Pyridine-Containing Derivatives

| Compound Class | Derivative/Compound | Target Organism | Potency (MIC) | Reference |

| Imidazole derivative | Compound 16d | S. aureus (MRSA) | 0.5 µg/mL | [6] |

| Imidazole derivative | Compound 15t | S. aureus (MRSA) | 1-2 µg/mL | [6][7] |

| Imidazo[2,1-b][8][9][10]thiadiazole | Compound 21c | Gram-positive bacteria | 4 µg/mL | [7] |

| Imidazo[1,2-a]pyrimidine | Dichlorophenyl-isoxazol-oxadiazole derivative | S. aureus (MRSA) | 4.61 ± 0.22 µg/mL | [11] |

| Fused Pyrazolopyridopyrimidine | Compound 15 | S. aureus | 250 µg/mL | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. The following are standard protocols for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[10] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[14]

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][15]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][16][17]

Procedure:

-

Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.[16][18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard, and then dilute it to the final required concentration (e.g., 5 × 10⁵ CFU/mL).[16]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Leave a well with broth only as a sterility control and a well with broth and inoculum as a growth control.[16]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[8]

-

Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[16]

Enzyme Inhibition: α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Its inhibition is a therapeutic target for managing type 2 diabetes.

Principle: The assay measures the activity of α-glucosidase by observing the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP). pNP is a yellow-colored product that can be quantified spectrophotometrically at ~405 nm. An inhibitor will reduce the rate of pNP formation.

Procedure:

-

Reagent Preparation: Prepare solutions of α-glucosidase enzyme, the substrate pNPG, and the test compounds in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).[9]

-

Reaction Mixture: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or a positive control (e.g., Acarbose).[9]

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a short period (e.g., 5-10 minutes) at 37°C.[9]

-

Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.[9]

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃).[9]

-

Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Calculation: The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is then determined from a dose-response curve.

Visualizations: Workflows and Concepts

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial biological evaluation of novel this compound derivatives.

Caption: A typical workflow for the synthesis and biological evaluation of novel pyridine derivatives.

Conceptual Mechanism of Enzyme Inhibition

This diagram provides a simplified conceptual model of competitive enzyme inhibition, a common mechanism of action for drug candidates.

Caption: Model showing an enzyme's active site being blocked by a competitive inhibitor.

Structure-Activity Relationship (SAR) Logic

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. This diagram illustrates the logical process of how different chemical modifications to a core scaffold can influence biological activity.

Caption: Logical flow of how specific chemical modifications can alter biological activity.

References

- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iris.unife.it [iris.unife.it]

- 6. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. In vitro α-glucosidase inhibitory assay [protocols.io]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. clyte.tech [clyte.tech]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Keto-Enol Equilibrium of 4-hydroxy-6-methyl-2-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tautomeric equilibrium between the keto and enol forms of heterocyclic compounds is a critical factor in drug discovery and development, influencing molecular recognition, physicochemical properties, and metabolic stability. This guide provides a comprehensive analysis of the keto-enol tautomerism of 4-hydroxy-6-methyl-2-pyridinone, a pyridinone derivative of significant interest. While direct quantitative equilibrium data for this specific molecule is not extensively available in the public domain, this document leverages data from closely related and well-studied pyridinone systems to provide a thorough understanding of the principles governing its tautomeric behavior. We will delve into the influence of solvent polarity on the equilibrium, present detailed experimental protocols for its investigation, and visualize the tautomeric relationship.

Data Presentation: Tautomeric Equilibrium in Various Solvents

The position of the keto-enol equilibrium is highly sensitive to the solvent environment.[1] Polar solvents tend to favor the more polar keto tautomer, while non-polar solvents shift the equilibrium towards the less polar enol form. The following tables summarize the expected trends and illustrative quantitative data for the tautomeric equilibrium of pyridinone systems, which can be considered analogous to 4-hydroxy-6-methyl-2-pyridinone.

Table 1: Illustrative Tautomeric Equilibrium Constants (KT) for a Generic Pyridinone System

| Solvent | Dielectric Constant (ε) | Tautomeric Equilibrium Constant (KT = [keto]/[enol]) | Predominant Tautomer (%) |

| Water | 80.1 | High (>10) | Keto (>90%) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Keto |

| Acetonitrile | 37.5 | Intermediate | Keto |

| Chloroform | 4.8 | Low (<1) | Enol |

| Cyclohexane | 2.0 | Low (<<1) | Enol |

Note: The KT values presented are illustrative and based on general observations for pyridinone tautomerism.[2] Actual experimental values for 4-hydroxy-6-methyl-2-pyridinone may vary.

Table 2: Illustrative Thermodynamic Data for a Generic Pyridinone Tautomerization

| Solvent | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| Gas Phase | ~ +0.5 - +1.5 (favoring enol) | - | - |

| Water | ~ -1.5 - -2.5 (favoring keto) | - | - |

| Chloroform | ~ +0.5 - -0.5 | - | - |

Note: This data is illustrative and based on computational and experimental studies of similar pyridinone systems.[3][4] A positive ΔG° indicates the enol form is favored, while a negative value indicates the keto form is favored.

Experimental Protocols

Accurate determination of the tautomeric ratio of 4-hydroxy-6-methyl-2-pyridinone requires precise experimental design and execution. The two primary methods employed are ¹H NMR spectroscopy and UV-Vis spectroscopy.[5]

¹H NMR Spectroscopy for Tautomer Ratio Determination

Principle: The keto and enol tautomers of 4-hydroxy-6-methyl-2-pyridinone possess distinct chemical environments for their protons, resulting in separate signals in the ¹H NMR spectrum. The ratio of the integrals of corresponding non-overlapping signals directly reflects the molar ratio of the two tautomers.[6]

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of 4-hydroxy-6-methyl-2-pyridinone (typically 5-10 mg) in a range of deuterated solvents of varying polarity (e.g., D₂O, DMSO-d₆, CDCl₃, and Cyclohexane-d₁₂).

-

Ensure the solvents are of high purity and anhydrous, as water can influence the equilibrium.

-

Use a consistent concentration across all samples to minimize concentration-dependent effects.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Maintain a constant temperature for all measurements (e.g., 298 K), as the tautomeric equilibrium can be temperature-sensitive.

-

Ensure a sufficient number of scans to obtain a high signal-to-noise ratio for accurate integration.

-

Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate quantification.

-

-

Data Analysis:

-

Identify well-resolved, non-overlapping signals corresponding to unique protons of the keto and enol forms. For 4-hydroxy-6-methyl-2-pyridinone, the vinyl protons or the methyl protons could potentially be used.

-

Carefully integrate the selected signals.

-

Calculate the percentage of each tautomer using the following formula: % Keto = [Integral_keto / (Integral_keto + Integral_enol)] * 100 % Enol = [Integral_enol / (Integral_keto + Integral_enol)] * 100

-

The tautomeric equilibrium constant (KT) is then calculated as: K_T = % Keto / % Enol

-

UV-Vis Spectrophotometry for Tautomer Analysis

Principle: The keto and enol tautomers of 4-hydroxy-6-methyl-2-pyridinone have different conjugated systems and therefore exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. The relative intensities of these absorption bands can be used to determine the tautomeric ratio.[7][8]

Detailed Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of 4-hydroxy-6-methyl-2-pyridinone in the desired solvents to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Use high-purity solvents.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the λmax for both the keto and enol forms. This may require deconvolution of overlapping peaks if they are not well-resolved.

-

-

Data Analysis:

-

The molar extinction coefficients (ε) for the pure keto and enol forms at their respective λmax are required for accurate quantification. These can be determined experimentally using locked tautomers (e.g., N-methylated for the keto form and O-methylated for the enol form) or estimated using computational methods.

-

The ratio of the tautomers can be determined by solving a set of simultaneous equations based on Beer-Lambert Law at two different wavelengths.

-

Mandatory Visualization

The following diagrams illustrate the keto-enol tautomeric equilibrium and a general workflow for its experimental determination.

Caption: Keto-enol equilibrium of 4-hydroxy-6-methyl-2-pyridinone.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Caption: Experimental workflow for determining tautomeric equilibrium.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. dial.uclouvain.be [dial.uclouvain.be]

- 8. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 6-Methylpyridine-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-2,4-diol, existing in tautomeric equilibrium with 4-hydroxy-6-methyl-2(1H)-pyridinone, is a versatile heterocyclic compound. While comprehensive studies on the specific mechanism of action of the parent compound are limited, extensive research on its derivatives has unveiled a range of biological activities. This guide consolidates the current understanding of this compound, focusing on the mechanistic insights derived from its biologically active analogues. These derivatives have shown promise as antimicrobial, antioxidant, and enzyme-inhibiting agents. This document provides a detailed overview of these potential mechanisms of action, supported by available data, experimental methodologies, and logical frameworks to guide further research and drug development endeavors.

Chemical and Physical Properties

This compound is a foundational scaffold used in the synthesis of various biologically active molecules. Its chemical properties are pivotal to its role as a pharmacophore.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1][2][3][4][5] |

| Molecular Weight | 125.13 g/mol | [1][2][3][4][5] |

| Tautomeric Form | 4-hydroxy-6-methyl-2(1H)-pyridinone | [6] |

| Appearance | Solid | [7] |

| Potential Biological Activities of Derivatives | Antimicrobial, Antioxidant, Enzyme Inhibition | [6][8] |

Potential Mechanisms of Action (Inferred from Derivatives)

The primary biological activities associated with derivatives of this compound are antimicrobial, antioxidant, and enzyme inhibitory actions. The core pyridinone scaffold is central to these activities.

Antimicrobial and Antibiofilm Activity

Derivatives of 4-hydroxy-6-methyl-2-pyridinone have demonstrated significant activity against various microorganisms, including Mycobacterium smegmatis. The proposed mechanism involves the inhibition of critical bacterial enzymes.

-

Targeted Pathway: While the precise target is not always elucidated, pyridinone derivatives have been suggested to interfere with nucleic acid synthesis.

-

Logical Relationship: The core scaffold of this compound likely provides the necessary framework for interaction with the active sites of bacterial enzymes. Modifications to this scaffold can enhance potency and selectivity.

Antioxidant Properties

Compounds related to this compound have exhibited promising antioxidant activities.[6] The mechanism is likely attributed to the hydroxyl groups on the pyridine ring, which can donate hydrogen atoms to neutralize free radicals.

-

Signaling Pathway: This action helps in mitigating oxidative stress, which is implicated in numerous disease pathologies. The antioxidant capacity can be evaluated using standard assays such as DPPH and ABTS radical scavenging.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 158152-94-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 70254-45-4 | Benchchem [benchchem.com]

- 4. This compound | CAS 3749-51-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 2,4-Dihydroxy-6-methylpyridine | C6H7NO2 | CID 54691419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 70254-45-4 [smolecule.com]

- 7. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Properties of Hydroxypyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypyridine compounds, particularly hydroxypyridinone derivatives, represent a versatile class of heterocyclic molecules with significant potential in medicinal chemistry. Their inherent structural features enable them to act as potent antioxidants through multiple mechanisms, primarily radical scavenging and metal ion chelation. This dual-action capability makes them promising candidates for therapeutic intervention in a myriad of pathologies underpinned by oxidative stress, including neurodegenerative diseases, ischemia-reperfusion injury, and metal overload disorders. This technical guide provides a comprehensive overview of the antioxidant properties of hydroxypyridine compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. Quantitative data from key studies are summarized for comparative analysis, and logical workflows are visualized to facilitate a deeper understanding of this important class of molecules.

Introduction: Oxidative Stress and the Role of Hydroxypyridines

Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. ROS, such as the superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), are natural byproducts of aerobic metabolism.[1] However, their overproduction can lead to indiscriminate damage to vital biomolecules, including lipids, proteins, and DNA, contributing to the onset and progression of various diseases.[2][3]

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. They function by donating electrons to neutralize radicals, chelating transition metal ions that catalyze ROS formation, or upregulating endogenous antioxidant defense mechanisms.[1] Hydroxypyridine derivatives have emerged as a significant class of synthetic antioxidants. Their structure, particularly the α-hydroxyketone moiety in hydroxypyridinones, confers notable antioxidant capabilities.[2][3] Compounds like Deferiprone, a 3-hydroxypyridin-4-one, are already in clinical use for iron chelation therapy, highlighting the therapeutic relevance of this scaffold.[4] Furthermore, derivatives such as Mexidol (2-ethyl-6-methyl-3-hydroxypyridine) are used for their neuroprotective and antioxidant effects in treating anxiety and ischemic conditions.[5][6]

Core Mechanisms of Antioxidant Action

Hydroxypyridine compounds primarily exert their antioxidant effects through two synergistic mechanisms: direct radical scavenging and indirect prevention of radical formation via metal ion chelation.

Radical Scavenging

Hydroxypyridine derivatives can directly neutralize free radicals by donating a hydrogen atom or an electron. The phenolic hydroxyl group is crucial for this activity. The stability of the resulting phenoxyl radical, often stabilized by resonance within the aromatic pyridine ring, determines the scavenging efficiency. The primary mechanisms involved are:

-

Formal Hydrogen Transfer (FHT): The antioxidant donates a hydrogen atom to a free radical, effectively quenching it. This is a common mechanism in non-polar environments.[5]

-

Single Electron Transfer (SET): The antioxidant donates an electron to the radical, followed by proton transfer. This pathway is more prevalent in aqueous or polar media.[5]

Metal Ion Chelation

Transition metals, particularly iron (Fe²⁺) and copper (Cu⁺), are potent catalysts of ROS production through Fenton and Haber-Weiss reactions, which generate the highly damaging hydroxyl radical.

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Hydroxypyridin-4-one derivatives, possessing an α-hydroxyketone group, act as efficient bidentate chelators.[1][2] They form stable, neutral 3:1 complexes with ferric ions (Fe³⁺), effectively sequestering them and preventing their participation in redox cycling.[1] This action inhibits the formation of hydroxyl radicals, providing a powerful indirect antioxidant effect.[1][4]

Caption: Dual antioxidant mechanisms of hydroxypyridine compounds.

Structure-Activity Relationships (SAR)

The antioxidant potency of hydroxypyridine derivatives is profoundly influenced by their chemical structure. Key SAR findings from various studies are summarized below:

-

Hydroxypyridin-4-ones vs. 3-Hydroxypyridines: The 3-hydroxy-4-keto arrangement in hydroxypyridin-4-ones is particularly effective due to its strong metal-chelating ability and the tautomerism that creates a catechol-like structure, enhancing both chelation and radical scavenging.[2][3]

-

Substitution on the Nitrogen Atom: In DPPH and hydrogen peroxide scavenging assays, N(1)-H hydroxypyridinones consistently show greater antioxidant potency than their N(1)-CH₃ substituted counterparts.[1] The N-H proton is a labile hydrogen that can be donated to radicals.[1] Conversely, N(1)-CH₃ substitution can lead to stronger iron chelation.[1]

-

Substituents on the Pyridine Ring:

-

Electron-Donating Groups (EDGs): The presence of EDGs (e.g., -OH, -OCH₃) on the pyridine ring or on attached phenyl moieties generally enhances radical scavenging activity by increasing the electron density and stabilizing the resulting radical.[7][8]

-

Auxiliary Moieties: Attaching moieties with labile hydrogens (e.g., via acylhydrazone linkers) to the hydroxypyridinone core can significantly increase radical scavenging capacity.[1][7]

-

-

Aromaticity and Tautomerism: Tautomerism in the hydroxypyridinone ring leads to a higher degree of aromaticity, which contributes to a catechol-like behavior. This enhances both the stability of the compound and its ability to chelate metals and scavenge radicals.[2][3]

Caption: Key structure-activity relationships for hydroxypyridine antioxidants.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of hydroxypyridine compounds is quantified using various in vitro assays. The results are typically expressed as IC₅₀ (the concentration required to inhibit 50% of the activity) or EC₅₀ (the concentration required to obtain 50% of the maximum effect). Lower values indicate higher potency.

| Compound/Derivative | Assay Type | Result (IC₅₀ / EC₅₀ in µM) | Reference Compound | Reference(s) |

| 3-Hydroxypyridine-4-one Acylhydrazones | ||||

| Compound 6a (3,4-di-hydroxyphenyl moiety) | DPPH Scavenging | 2.21 | Quercetin (1.59) | [7] |

| Compound 6b (4-hydroxy-3-methoxyphenyl moiety) | DPPH Scavenging | 17.49 | Quercetin (1.59) | [7] |

| Ortho-Hydroxypyridine-4-ones | ||||

| Compound Va (N(1)-H, R=phenyl) | DPPH Scavenging | 28.5 ± 1.2 | Quercetin (6.8) | [1] |

| Compound Vb (N(1)-H, R=2-hydroxyphenyl) | DPPH Scavenging | 19.5 ± 0.8 | Quercetin (6.8) | [1] |

| Compound Vc (N(1)-CH₃, R=phenyl) | DPPH Scavenging | > 100 | Quercetin (6.8) | [1] |

| Compound Vb (N(1)-H, R=2-hydroxyphenyl) | H₂O₂ Scavenging | 22.3 ± 0.9 | Ascorbic Acid (40) | [1] |

| Mexidol (2-ethyl-6-methyl-3-hydroxypyridine) | ||||

| Mexidol | Peroxyl Radical Reaction | k = 2.8 × 10⁴ M⁻¹s⁻¹ | - | [5] |

Note: Direct comparison between studies can be challenging due to variations in experimental conditions. The data presented serves to illustrate relative potencies and SAR trends.

Detailed Experimental Protocols

Accurate evaluation of antioxidant activity requires standardized and well-defined protocols. Methodologies for common assays are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep purple to yellow.[1][2][9]

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compounds and a standard antioxidant (e.g., Quercetin, Trolox, Ascorbic Acid)

-

UV-Vis Spectrophotometer

-

Micropipettes and 96-well plates or cuvettes

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare serial dilutions of the test compounds and the standard in methanol.

-

In a microplate well or cuvette, add a small volume of the test compound/standard solution (e.g., 100 µL).

-

Add a larger volume of the DPPH solution (e.g., 100 µL) to initiate the reaction.

-

A blank is prepared using methanol instead of the antioxidant solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each solution at 517 nm.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:

% Inhibition = [ (A_blank - A_sample) / A_blank ] × 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the % inhibition against the compound concentration.

Caption: Standard experimental workflow for the DPPH antioxidant assay.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

-

Principle: This assay quantifies the ability of a compound to decompose hydrogen peroxide, a non-radical ROS, into water. The remaining H₂O₂ concentration is measured spectrophotometrically at 230 nm.[1]

-

Reagents and Equipment:

-

Hydrogen peroxide (e.g., 40 mM solution in phosphate buffer, pH 7.4)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Test compounds

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a solution of H₂O₂ in phosphate buffer.

-

Add a specific volume of the test compound solution to the H₂O₂ solution.

-

A blank solution contains the phosphate buffer without H₂O₂.

-

Incubate for a set time (e.g., 10 minutes) at room temperature.

-

Measure the absorbance of the H₂O₂ at 230 nm against the blank.

-

-

Calculation: The percentage of H₂O₂ scavenged is calculated as:

% Scavenged = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the H₂O₂ solution without the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: This method is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[10]

-

Reagents and Equipment:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate (e.g., 2.45 mM)

-

Ethanol or buffer

-

Test compounds and a standard (e.g., Trolox)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Generate the ABTS•⁺ stock solution by reacting ABTS with potassium persulfate in the dark for 12-16 hours.

-

Dilute the stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound/standard to a larger volume of the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.[10] This assay directly measures the electron-donating capacity of a compound.

-

Reagents and Equipment:

-

FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Test compounds and a standard (e.g., FeSO₄ or Trolox)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Warm the freshly prepared FRAP reagent to 37°C.

-

Add a small volume of the test sample to a larger volume of the FRAP reagent.

-

Incubate the mixture (e.g., for 4 minutes) at 37°C.

-

Measure the absorbance at 593 nm.

-

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄. The FRAP value of the sample is then calculated from this curve and expressed as Fe²⁺ equivalents.

Cellular Activity and Therapeutic Implications

While in vitro chemical assays are crucial for initial screening, the ultimate therapeutic value of hydroxypyridine compounds depends on their activity in a biological context. These compounds have shown promise in protecting cells from ischemic damage and oxidative stress.[6][11] Their mechanism in a cellular environment involves mitigating the damage caused by ROS overproduction, which can disrupt critical signaling pathways and lead to apoptosis or ferroptosis (an iron-dependent form of cell death).[12] By chelating intracellular iron and scavenging radicals, hydroxypyridines can help preserve mitochondrial function, maintain membrane integrity, and prevent the activation of cell death pathways.[6][12]

Caption: Mitigation of cellular oxidative stress by hydroxypyridines.

Conclusion

Hydroxypyridine compounds, and specifically hydroxypyridinones, are a class of molecules with compelling antioxidant properties rooted in their dual capacity for radical scavenging and metal ion chelation. Structure-activity relationship studies have provided clear guidance for rational drug design, indicating that N-H functionalities and electron-donating groups enhance radical scavenging, while the core 3-hydroxy-4-keto motif provides a powerful scaffold for metal sequestration. Standardized in vitro assays like DPPH, ABTS, and FRAP are essential tools for quantifying and comparing the potency of new derivatives. The demonstrated ability of these compounds to protect cells from oxidative damage underscores their significant potential as therapeutic agents for a wide range of disorders, making them a continued focus of research and development in medicinal chemistry.

References

- 1. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. [The antioxidant hydroxypyridine-6 as an agent to prevent postresuscitation heart damage] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metal Complexes of Omadine (N-Hydroxypyridine-2-thione): Differences of Antioxidant and Pro-Oxidant Behavior in Light and Dark Conditions with Possible Toxicity Implications - PMC [pmc.ncbi.nlm.nih.gov]

6-Methylpyridine-2,4-diol as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-methylpyridine-2,4-diol core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features, including the presence of both hydrogen bond donors and acceptors, a methyl group for steric and electronic modulation, and a pyridine ring capable of various interactions, make it a "privileged scaffold." This designation refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious functionalization. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in anticancer, antiviral, and antibacterial drug discovery.

Physicochemical Properties

This compound, also known as 4-hydroxy-6-methyl-2-pyridinone, exists in tautomeric forms. Its physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| XLogP3 | -0.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 125.047678466 Da |

| Monoisotopic Mass | 125.047678466 Da |

| Topological Polar Surface Area | 46.2 Ų |

| Heavy Atom Count | 9 |

| pKa (predicted) | 4.50 ± 1.00 (weakly acidic)[1] |

| Solubility | Soluble in water, hot ethanol, and alkali solutions; slightly soluble in ether.[2] |

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of 4-hydroxy-6-methyl-2-pyridinone involves the hydrolysis of dehydroacetic acid. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 4-hydroxy-6-methyl-2-pyridinone

Materials:

-

Dehydroacetic acid

-

Sulfuric acid (92% aqueous solution)

-

Ammonium hydroxide (28% aqueous solution)

-

Ice

-

Cold water

-

Standard laboratory glassware (flask, beaker, filtration apparatus)

Procedure:

-

Hydrolysis of Dehydroacetic Acid:

-

In a 25 mL flask, combine dehydroacetic acid (1 mmol) and 92% sulfuric acid aqueous solution (5 mmol).

-

Heat the mixture to 130 °C for 10 minutes.

-

While the mixture is still warm, pour it into a beaker containing chopped ice.

-

Filter the resulting precipitate and wash it with cold water to isolate 4-hydroxy-6-methylpyran-2-one as a white solid. The expected yield is approximately 86%.

-

-

Formation of 4-hydroxy-6-methylpyridin-2(1H)-one:

-

In a 25 mL flask, add the synthesized 4-hydroxy-6-methylpyran-2-one (1 mmol) and 28% ammonium hydroxide (5 mmol) under stirring.

-

The reaction proceeds to yield 4-hydroxy-6-methylpyridin-2(1H)-one.

-

An alternative one-pot synthesis involves the reaction of ethyl acetoacetate and cyanoacetamide in the presence of a base like potassium hydroxide.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) |

| Hmpyptsc | HCT116 (Colon) | 3.32 |

| [Zn(Hmpyptsc)Cl2] | HCT116 (Colon) | 2.60 |

| Hmpyptsc | DU145 (Prostate) | 3.60 |

| [Zn(Hmpyptsc)Cl2] | DU145 (Prostate) | 3.10 |

Signaling Pathway: p53 and JNK Mediated Apoptosis

Several pyridine derivatives have been shown to induce apoptosis in cancer cells by upregulating the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway. The activation of this pathway leads to a cascade of events culminating in programmed cell death.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

This compound derivatives

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with 100 µL of the compound dilutions and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution to each well.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.

Antiviral Activity

Pyridinone derivatives, including those based on the this compound scaffold, have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Quantitative Data: Anti-HIV Activity

| Compound ID | Target | IC50 (nM) |

| L-697,639 | HIV-1 RT | 20-800 |

| L-697,661 | HIV-1 RT | 20-800 |

| 3-[N-[(5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one | HIV-1 RT | Potent inhibitor |

| L-697,639 | HIV-1 replication in MT4 cells | 25-50 |

| L-697,661 | HIV-1 replication in MT4 cells | 25-50 |

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into proviral DNA, a crucial step in the HIV replication cycle.

Experimental Protocol: Reverse Transcriptase Inhibition Assay

This colorimetric assay quantifies the activity of HIV-1 RT by measuring the incorporation of labeled nucleotides.

Materials:

-

Streptavidin-coated microplate

-

Template/primer hybrid (e.g., poly(A) x oligo(dT)15)

-

Recombinant HIV-1 RT

-

dNTP mix (including DIG-labeled dUTP and biotin-dUTP)

-

Test compounds (pyridinone derivatives)

-

Anti-DIG-POD conjugate

-

Washing buffer

-

Peroxidase substrate and stop solution

-

Microplate reader

Procedure:

-

Immobilization: Immobilize the biotinylated template/primer on the streptavidin-coated plate.

-

Reaction Setup: Add the reaction mixture containing dNTPs to the wells, followed by the test compounds at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Detection:

-

Wash the wells to remove unincorporated nucleotides.

-

Add Anti-DIG-POD conjugate and incubate.

-

Wash again and add the peroxidase substrate.

-

Stop the reaction and measure the absorbance.

-

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Antibacterial Activity

Derivatives of this compound have also shown promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| Imidazole derivative 15t | S. aureus | 1-2 |

| Imidazole derivative 16d | S. aureus | 0.5 |

| 4-hydroxy-2-pyridone 6q | E. coli (highly resistant) | 8 (MIC90) |

| 4-hydroxy-2-pyridone 6o | E. coli | 0.5-1 (MIC90) |

| 4-hydroxy-2-pyridone 6v | E. coli | 0.5-1 (MIC90) |

| 4-hydroxy-2-pyridone 6o | A. baumannii | 8-16 (MIC90) |

| 4-hydroxy-2-pyridone 6v | A. baumannii | 8-16 (MIC90) |

Mechanism of Action: Inhibition of Bacterial Processes

The antibacterial mechanism of dihydroxypyridine derivatives can vary, but a key target is the inhibition of essential bacterial processes such as DNA synthesis or cell wall biosynthesis.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for the design and development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and antibacterial properties. The synthetic accessibility of this core, coupled with the ability to readily introduce diverse functional groups, allows for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of this privileged scaffold in the ongoing quest for new and effective medicines. Further exploration of the specific molecular targets and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics based on the this compound framework.

References

The Acid-Base Profile of 6-Methylpyridine-2,4-diol: A Technical Guide for Drug Discovery and Development

For Immediate Release

This technical guide provides an in-depth analysis of the predicted acid-base properties of 6-Methylpyridine-2,4-diol, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecule's ionization characteristics, tautomeric forms, and relevant experimental methodologies.

Core Physicochemical Properties and pKa

This compound, also known by its tautomeric form 4-hydroxy-6-methyl-2-pyridinone, is a versatile scaffold in medicinal chemistry.[1] Its acid-base properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior, including solubility, membrane permeability, and receptor interactions.

The predicted pKa value for this compound is 4.50 ± 1.00 , indicating it is a weak acid.[1] This acidity is attributed to the hydroxyl groups on the pyridine ring, which can be deprotonated under basic conditions. The pyridine nitrogen atom can also be protonated under acidic conditions.[1] The molecule's amphiphilic nature, with both hydrophilic hydroxyl groups and a more lipophilic pyridine ring, contributes to its solubility in both aqueous and organic media.[1]

Table 1: Predicted Physicochemical and Acid-Base Properties of this compound

| Property | Value | Source(s) |

| Predicted pKa | 4.50 ± 1.00 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [2][3] |

| Tautomerism | Exists in diol and keto-enol forms | [1] |

| Solubility | Good solubility in aqueous systems; soluble in various organic solvents | [1] |

Tautomerism: A Key Consideration

A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms. The equilibrium between the diol and various keto-enol tautomers, such as 4-hydroxy-6-methyl-2(1H)-pyridinone, is influenced by factors like solvent polarity, pH, and temperature.[1] Understanding this tautomeric equilibrium is essential, as different tautomers can exhibit distinct biological activities and physicochemical properties.

Caption: Tautomeric forms of this compound.

Experimental Protocols for pKa Determination

Accurate experimental determination of pKa is vital for validating computational predictions and for regulatory submissions. Several robust methods are available for this purpose.

Potentiometric Titration

Potentiometric titration is a widely used and precise method for pKa determination.[4][5]

-

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of a pH electrode is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.[4][6]

-

Methodology:

-

A calibrated potentiometer with a combined pH electrode is used.[4][7]

-

A solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, often a water-cosolvent mixture to ensure solubility.[7] Ionic strength is kept constant using a background electrolyte like KCl.[7]

-

The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl).[7]

-

The solution is then titrated with a standard base (e.g., 0.1 M NaOH) in small, precise increments.[7]

-

The pH is recorded after each addition of the titrant, allowing the solution to equilibrate.[7]

-

The titration is continued until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[7]

-

The pKa is calculated from the titration curve, often by analyzing the first or second derivative to accurately locate the inflection point.[6] Multiple titrations are performed to ensure reproducibility.[7]

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis spectrum upon ionization.[8][9]

-

Principle: The absorbance of a series of solutions of the compound at different known pH values is measured. The pKa is determined by analyzing the pH-dependent changes in the absorbance spectrum.[9][10]

-

Methodology:

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.[8]

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol).[8]

-

Aliquots of the stock solution are added to each buffer solution to a constant final concentration, often in a 96-well microplate for high-throughput analysis.[8]

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at one or more wavelengths where the ionized and unionized forms have different extinction coefficients is plotted against pH.

-

The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the resulting sigmoidal curve.[11]

-

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for pKa determination that requires only a small amount of sample and can be used for impure samples.[12][13]

-

Principle: The electrophoretic mobility of an ionizable compound is dependent on its charge, which in turn is a function of the pH of the background electrolyte. By measuring the effective mobility of the compound in a series of buffers with different pH values, a titration curve can be generated, and the pKa determined.[13][14]

-

Methodology:

-

A series of background electrolytes (buffers) with a range of pH values are prepared.[13]

-

A small amount of the sample solution is injected into the capillary filled with a specific pH buffer.

-

A voltage is applied, and the migration time of the compound is measured. A neutral marker is often co-injected to determine the electroosmotic flow.[13]

-

The effective mobility is calculated from the migration time.

-

This process is repeated for the entire range of pH buffers.

-

The effective mobility is plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[13]

-

Logical Workflow for pKa Determination and Tautomer Analysis

While specific signaling pathways involving this compound are not yet extensively documented, a logical workflow for its physicochemical characterization is crucial for its development as a drug candidate.

Caption: Logical workflow for pKa and tautomer analysis.

Biological Context and Applications

Derivatives of this compound have shown promise for their antioxidant and antimicrobial properties.[1] Furthermore, pyridinone-containing compounds have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[15][16] The acid-base properties of the core scaffold are instrumental in the design of new derivatives with improved biological activity and pharmacokinetic profiles. For instance, the ionization state at physiological pH will significantly influence the molecule's ability to cross biological membranes and interact with its target.

Conclusion

This technical guide has summarized the predicted pKa and key acid-base properties of this compound. A thorough understanding of its ionization and tautomeric behavior, validated by robust experimental methods, is fundamental for the successful development of novel therapeutics and other bioactive agents based on this promising chemical scaffold. The provided experimental protocols and logical workflow offer a solid framework for researchers in this field.

References

- 1. Buy this compound | 70254-45-4 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2,4-Dihydroxy-6-methylpyridine | C6H7NO2 | CID 54691419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemagine.co.uk [chemagine.co.uk]

- 10. prezi.com [prezi.com]

- 11. ijper.org [ijper.org]

- 12. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. analiza.com [analiza.com]

- 14. Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Theoretical Investigations into the Molecular Structure of 6-Methylpyridine-2,4-diol: A Computational Chemistry Perspective

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of 6-Methylpyridine-2,4-diol, also known as 4-hydroxy-6-methyl-2-pyridinone. Due to the tautomeric nature of this molecule, computational methods are invaluable for understanding its structural and electronic properties. This document outlines the key computational methodologies, summarizes expected quantitative data in structured tables based on analogous systems, and illustrates the theoretical workflow with a detailed diagram.

Introduction

This compound (C₆H₇NO₂) is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Its structure, characterized by a pyridine ring with hydroxyl and methyl substituents, allows for complex tautomeric equilibria, primarily between the diol and various keto-enol forms.[1][2][3] Understanding the relative stabilities and electronic characteristics of these tautomers is crucial for predicting the molecule's reactivity, intermolecular interactions, and biological activity.[4]

Theoretical studies, particularly those employing quantum chemical calculations, provide deep insights into the molecular landscape of such compounds.[5][6] While specific comprehensive theoretical studies on this compound are not extensively documented, this guide leverages established computational protocols for similar pyridine derivatives to present a robust framework for its analysis.[5][7]

Computational Methodology

The theoretical investigation of this compound's molecular structure typically involves a multi-step computational protocol. Density Functional Theory (DFT) is a widely used method for such studies due to its balance of accuracy and computational cost.[8][9]

Experimental Protocol: A Standard Computational Workflow

-

Tautomer Identification and Initial Geometry: The first step is to identify all possible and chemically relevant tautomers of this compound. The initial 3D coordinates for each tautomer are generated using molecular modeling software.

-

Geometry Optimization: The molecular geometry of each tautomer is optimized to find the lowest energy conformation. This is commonly performed using DFT with a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a sufficiently large basis set, for example, 6-311++G(d,p).[4][7][8] This basis set includes diffuse functions (++) to accurately describe anions and p and d polarization functions for non-hydrogen and hydrogen atoms, respectively.

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis is conducted at the same level of theory.[4][7] This calculation serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.[10]

-

-

Calculation of Molecular Properties: Once the optimized geometries are confirmed, various electronic and structural properties are calculated. These include:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

-

Energetics: Relative energies of the tautomers to determine the most stable form.

-

Electronic Properties: Molecular electrostatic potential (MESP), frontier molecular orbitals (HOMO and LUMO), and Mulliken atomic charges to understand reactivity and charge distribution.[8][11]

-

The logical flow of this computational approach is visualized in the diagram below.

Predicted Molecular Structure Data